molecular formula C6H3ClF2 B074746 1-Chloro-3,5-difluorobenzene CAS No. 1435-43-4

1-Chloro-3,5-difluorobenzene

Cat. No. B074746
CAS RN: 1435-43-4
M. Wt: 148.54 g/mol
InChI Key: RFKBODCWHNDUTJ-UHFFFAOYSA-N
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Description

1-Chloro-3,5-difluorobenzene is an organic compound with the molecular formula ClC6H3F2. It has a molecular weight of 148.54 . It is a colorless liquid with an aromatic odor .


Synthesis Analysis

1-Chloro-3,5-difluorobenzene can be synthesized from 1,3,5-Trichlorbenzene by reaction with potassium fluoride . More detailed synthesis routes are available in the literature.


Molecular Structure Analysis

The molecular structure of 1-Chloro-3,5-difluorobenzene consists of a benzene ring with two fluorine atoms and one chlorine atom attached to it . The exact structure can be represented by the SMILES string Fc1cc(F)cc(Cl)c1 .


Physical And Chemical Properties Analysis

1-Chloro-3,5-difluorobenzene has a density of 1.329 g/mL at 25 °C, a boiling point of 111-112 °C, and a refractive index (n20/D) of 1.465 . It is not miscible with water .

Scientific Research Applications

Basic Information

“1-Chloro-3,5-difluorobenzene” is a chemical compound with the molecular formula C6H3ClF2 . It is a colorless to almost colorless clear liquid . The compound has a molecular weight of 148.54 and a boiling point of 116 °C . It is recommended to store this compound at room temperature, preferably in a cool and dark place .

Safety Measures

This compound is classified as a flammable liquid and vapor . It can cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Synthesis of Fluorocyclohexadienes

“1-Chloro-3,5-difluorobenzene” can be used for the synthesis of fluorocyclohexadienes by electrochemical fluorination . This process involves the introduction of fluorine atoms into the cyclohexadiene ring, which can lead to the formation of various fluorinated cyclohexadiene derivatives. These derivatives can have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Building Blocks in Organic Synthesis

“1-Chloro-3,5-difluorobenzene” is often used as a building block in organic synthesis . It can be used to construct more complex organic molecules through various chemical reactions. For instance, it can react with other organic compounds to form new carbon-carbon bonds, leading to the synthesis of a wide range of organic products.

Safety and Hazards

1-Chloro-3,5-difluorobenzene is classified as a flammable liquid (Hazard Classifications Flam. Liq. 3). It has a flash point of 29.44 °C. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Mechanism of Action

Target of Action

1-Chloro-3,5-difluorobenzene is a chemical compound with the molecular formula C6H3ClF2 It’s often used as a building block in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 1-Chloro-3,5-difluorobenzene can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, its boiling point is 111-112 °C , and its density is 1.329 g/mL at 25 °C .

properties

IUPAC Name

1-chloro-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKBODCWHNDUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162440
Record name Benzene, 1-chloro-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3,5-difluorobenzene

CAS RN

1435-43-4
Record name Benzene, 1-chloro-3,5-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-3,5-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the 1-chloro-3,5-difluorobenzene radical cation in a neon matrix?

A: Studying the 1-chloro-3,5-difluorobenzene radical cation in a neon matrix allows researchers to isolate and analyze its spectroscopic properties with minimal interference from intermolecular interactions. [] The inert nature of neon minimizes any perturbation to the radical cation's electronic structure, providing a clearer picture of its intrinsic properties. This approach enables the investigation of fundamental molecular characteristics, such as ground state degeneracy splitting caused by asymmetric substitution. []

Q2: How does asymmetric substitution in the 1-chloro-3,5-difluorobenzene radical cation affect its ground state?

A: The research used fluorescence polarization and photoselection techniques to demonstrate that asymmetric substitution in the 1-chloro-3,5-difluorobenzene radical cation lifts the degeneracy of the benzene cation ground state. [] This means that the originally degenerate energy levels of the benzene cation are split into distinct levels due to the presence of different halogen substituents (chlorine and fluorine) at specific positions on the benzene ring. This splitting can provide valuable insights into the electronic structure and bonding characteristics of the radical cation.

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